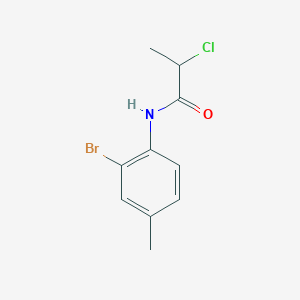

N-(2-bromo-4-methylphenyl)-2-chloropropanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-bromo-4-methylphenyl)-2-chloropropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and methyl group on the phenyl ring and a chloropropanamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-chloropropanamide typically involves the reaction of 2-bromo-4-methylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Nucleophilic Substitution at the α-Chloro Position

The α-chloro group in the propanamide side chain exhibits moderate electrophilicity, enabling substitution reactions under controlled conditions. Key findings include:

Reaction with Sodium Hydride and Thiols

-

In the presence of sodium hydride (NaH) in dichloromethane (DCM), the α-chloroamide undergoes nucleophilic substitution with thiols (RSH) to form thioether derivatives (Figure 1A). For example, reaction with benzyl mercaptan yields the corresponding α-thiopropanamide .

-

Mechanism : Deprotonation of the thiol by NaH generates a thiolate anion, which attacks the α-carbon of the chloroamide .

Kinetic vs. Thermodynamic Control

-

Steric hindrance from the 2-bromo-4-methylphenyl group influences reaction rates. Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (25–40°C) promote thermodynamic control .

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

In concentrated HCl (6M) at reflux, the amide bond breaks to yield 2-chloropropanoic acid and 2-bromo-4-methylaniline .

-

Rate : Slower than basic hydrolysis due to protonation of the amide oxygen, reducing nucleophilicity .

Basic Hydrolysis

-

NaOH (2M) at 80°C cleaves the amide bond to produce 2-chloropropanoate and 2-bromo-4-methylaniline .

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate .

Reactivity of the Aromatic Bromine

The bromine atom on the aromatic ring participates in electrophilic and radical reactions:

Electrophilic Aromatic Substitution

-

The bromine acts as a meta-directing group. Nitration with HNO₃/H₂SO₄ at 50°C yields 3-nitro-2-bromo-4-methylphenyl derivatives .

-

Competing Reactions : Para-methyl group directs some substitution to the ortho position relative to itself .

Radical Bromine Migration

-

Under UV light or radical initiators (e.g., AIBN), bromine migration to adjacent positions has been observed in analogous N-bromoacylanilides . This suggests possible formation of 3-bromo-4-methylphenyl side products under photolytic conditions .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) of related compounds indicates two primary pathways at elevated temperatures (>150°C):

Comparative Reaction Data

Side Reactions and Byproducts

科学研究应用

Chemistry

N-(2-bromo-4-methylphenyl)-2-chloropropanamide serves as an intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, leading to the formation of more complex molecules. This property is particularly valuable in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its structure suggests possible enzyme inhibition or receptor activation , making it a candidate for investigating biochemical pathways involved in cellular signaling and metabolism.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects: There is evidence suggesting that this compound may influence inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate allows for the efficient synthesis of active pharmaceutical ingredients (APIs) and other important chemical products .

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics. -

Enzyme Inhibition Analysis:

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. Results showed that it effectively inhibited enzyme activity at varying concentrations, highlighting its potential as a therapeutic agent in metabolic disorders. -

Pharmacological Evaluation:

In vivo studies assessed the pharmacokinetic profile of this compound, revealing favorable absorption and distribution characteristics that support its further development as a pharmaceutical candidate .

作用机制

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved may include signal transduction, gene expression, or metabolic processes.

相似化合物的比较

Similar Compounds

N-(2-iodo-4-methylphenyl)-2-bromoacetamide: Similar structure but with an iodine atom instead of bromine.

N-(2-bromo-4-methylphenyl)-4-chloro-2-nitrobenzamide: Contains a nitro group and a different substitution pattern.

Uniqueness

N-(2-bromo-4-methylphenyl)-2-chloropropanamide is unique due to its specific substitution pattern and the presence of both bromo and chloro groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

生物活性

N-(2-bromo-4-methylphenyl)-2-chloropropanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11BrClNO

- Molecular Weight : 276.56 g/mol

- CAS Number : 860435-39-8

- Purity : Available in various purities from suppliers like Sigma-Aldrich and Santa Cruz Biotechnology .

The biological activity of this compound is primarily attributed to its role as a pharmacophore in various therapeutic contexts. It exhibits potential inhibitory effects on specific protein targets, which can lead to significant therapeutic outcomes.

Target Proteins and Pathways

- Histone Deacetylases (HDACs) : The compound has been studied for its role in inhibiting HDACs, which are crucial in the regulation of gene expression. Inhibition of these enzymes can lead to increased acetylation of histones, thereby influencing cancer cell proliferation and differentiation .

- Kinase Inhibition : Recent studies indicate that compounds similar to this compound may inhibit certain kinases involved in cancer progression, such as TNIK (TRAF2 and NCK interacting kinase) which is implicated in various cancers including leukemia and melanoma .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's effectiveness varies based on concentration and exposure time, highlighting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | HDAC inhibition |

| MCF-7 | 20 | Apoptosis induction |

| A549 (Lung) | 25 | Cell cycle arrest |

Case Studies

- Case Study on Cancer Treatment :

- Neuroprotective Effects :

Toxicity and Safety Profile

While the therapeutic potential is promising, toxicity studies are crucial. Preliminary assessments suggest moderate toxicity at high concentrations, necessitating further investigation into its safety profile before clinical applications can be considered.

属性

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-6-3-4-9(8(11)5-6)13-10(14)7(2)12/h3-5,7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJFYXYWZOBDMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。